molecular formula C9H7BrFIO2 B12847036 Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate

Cat. No.: B12847036
M. Wt: 372.96 g/mol
InChI Key: WMUQRVILOQLAHO-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromomethyl, fluoro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate typically involves multiple steps. One common method includes the bromination of methyl 4-methyl-3-fluoro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. The fluoro and iodo substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-fluorobenzoate
  • Methyl 4-iodobenzoate

Uniqueness

Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is unique due to the presence of three different substituents (bromomethyl, fluoro, and iodo) on the benzene ring. This combination of substituents provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3

InChI Key

WMUQRVILOQLAHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)CBr)F

Origin of Product

United States

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